molecular formula C16H15NO4S B12885497 Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- CAS No. 832104-36-6

Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-

Cat. No.: B12885497
CAS No.: 832104-36-6
M. Wt: 317.4 g/mol
InChI Key: UPCSFAPOZOWKBR-ZDUSSCGKSA-N
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Description

(S)-2-(4-Benzyl-4,5-dihydrooxazol-2-yl)benzenesulfonic acid is a chiral compound that features a benzyl group attached to a dihydrooxazole ring, which is further connected to a benzenesulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(4-Benzyl-4,5-dihydrooxazol-2-yl)benzenesulfonic acid typically involves the following steps:

    Formation of the Dihydrooxazole Ring: This can be achieved by reacting an amino alcohol with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Sulfonation: The final step involves the sulfonation of the benzene ring, which can be carried out using sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods: In an industrial setting, the production of (S)-2-(4-Benzyl-4,5-dihydrooxazol-2-yl)benzenesulfonic acid would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the sulfonic acid group, potentially converting it to a sulfonamide.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Sulfonamides.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(S)-2-(4-Benzyl-4,5-dihydrooxazol-2-yl)benzenesulfonic acid has several applications in scientific research:

    Chemistry: It can be used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound may serve as a ligand in the study of enzyme-substrate interactions.

    Industry: It can be used in the production of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism by which (S)-2-(4-Benzyl-4,5-dihydrooxazol-2-yl)benzenesulfonic acid exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The dihydrooxazole ring can participate in hydrogen bonding and other non-covalent interactions, while the sulfonic acid group can engage in ionic interactions.

Comparison with Similar Compounds

    ®-2-(4-Benzyl-4,5-dihydrooxazol-2-yl)benzenesulfonic acid: The enantiomer of the compound , which may have different biological activities.

    2-(4-Benzyl-4,5-dihydrooxazol-2-yl)benzenesulfonic acid: The racemic mixture of both enantiomers.

    2-(4-Methyl-4,5-dihydrooxazol-2-yl)benzenesulfonic acid: A similar compound with a methyl group instead of a benzyl group.

Uniqueness: (S)-2-(4-Benzyl-4,5-dihydrooxazol-2-yl)benzenesulfonic acid is unique due to its specific chiral configuration and the presence of both a dihydrooxazole ring and a benzenesulfonic acid group. This combination of features allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

CAS No.

832104-36-6

Molecular Formula

C16H15NO4S

Molecular Weight

317.4 g/mol

IUPAC Name

2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]benzenesulfonic acid

InChI

InChI=1S/C16H15NO4S/c18-22(19,20)15-9-5-4-8-14(15)16-17-13(11-21-16)10-12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H,18,19,20)/t13-/m0/s1

InChI Key

UPCSFAPOZOWKBR-ZDUSSCGKSA-N

Isomeric SMILES

C1[C@@H](N=C(O1)C2=CC=CC=C2S(=O)(=O)O)CC3=CC=CC=C3

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2S(=O)(=O)O)CC3=CC=CC=C3

Origin of Product

United States

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